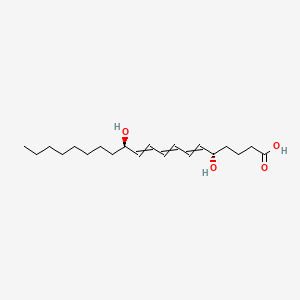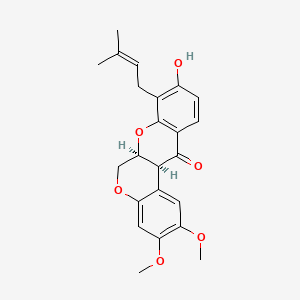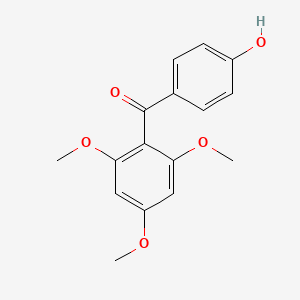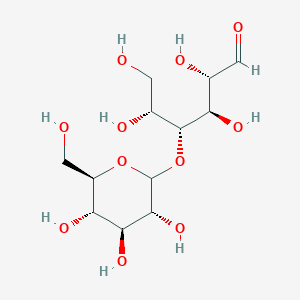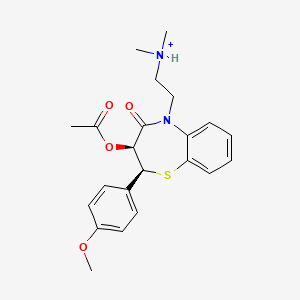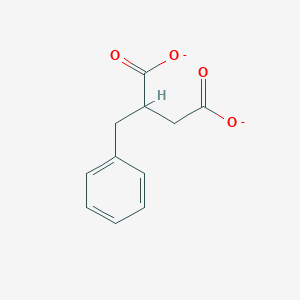
三戊烯醇
描述
Synthesis Analysis
Triapenthenol and related compounds have been synthesized through various chemical reactions, including the reaction of 2,4,6-triisopropylphenylcopper(I) with pnictogen trichlorides. This process introduces bulky aryl groups, resulting in unique structures and redox properties that have been explored through X-ray crystallography and cyclic voltammetry. Such synthesis techniques highlight the crowded nature of these molecules and their intriguing electronic characteristics (Sasaki et al., 2002).
Molecular Structure Analysis
The molecular structures of triapenthenol and analogous compounds have been determined using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as X-ray diffraction. These studies have revealed that such molecules exhibit better thermal stability compared to their monophenol and bisphenol counterparts, attributed to their higher molecular weight and complex structures. This stability is crucial for their function and potential applications (Yu et al., 2017).
Chemical Reactions and Properties
Tris(pentafluorophenyl)borane is a notable compound for its role as a catalyst in various organic and organometallic reactions. It has been employed in hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, among others. Its ability to catalyze tautomerizations and stabilize less favored tautomeric forms through adduct formation underlines the versatility and significance of such boron Lewis acids in chemical synthesis and reactions (Erker, 2005).
Physical Properties Analysis
The physical properties of triapenthenol, including its thermal stability and antioxidant activity, have been thoroughly investigated. These properties are enhanced due to the molecule's higher molecular weight, which not only contributes to better thermal stability but also imparts superior antioxidant activities compared to simpler phenolic compounds. Such analyses provide insights into the potential applications of triapenthenol and related molecules in various industries (Yu et al., 2017).
科学研究应用
植物生长调节
三戊烯醇是一种重要的植物生长调节剂,影响植物发育的各个方面。已表明它可以显着降低植物高度,特别是在油菜中,在最佳条件下它导致高度降低 25-45 厘米。这种高度降低伴随着产量、分枝和总豆荚的增加,证明了其作为农业中有用管理工具的潜力 (Kirkland, 1992)。此外,三戊烯醇主要抑制枝条生长,在正常剂量下不影响根系生长,表明在某些农业环境中具有有益的选择性作用 (Lürssen & Reiser, 1987)。
增强对除草剂的耐受性
已发现三戊烯醇可以保护大豆品种免受甲磺隆引起的坏死性损伤。它的应用稳定了幼苗鲜重和因除草剂处理造成的干重损失,表明其作为除草剂损伤的安全剂的作用 (Vavrina & Phatak, 1988)。
光合作用和水分关系
在油菜中,三戊烯醇的应用并未明显改变处理后展开叶片的单位叶面积光合速率。然而,它导致完全展开叶片的光合速率降低,这归因于气孔导度降低 (Butler et al., 1989)。这表明其可能对植物水分关系和光合效率产生影响。
与环境因素的相互作用
研究表明,三戊烯醇对植物生长和发育的影响受太阳辐射、温度和湿度等环境因素的显着影响。例如,在栀子花中,三戊烯醇的应用影响营养生长和花芽形成,最高温度是一个关键因素 (Kamoutsis et al., 1998)。
在植物组织中的转运
三戊烯醇和其他三唑类生长缓蚀剂已对其在植物组织中的转运模式进行了研究。它主要转运到根和成熟叶片,表明其对特定植物部位的靶向作用 (Reed et al., 1989)。
对开花和植物形态的影响
研究表明,三戊烯醇影响各种植物(如大花马缨丹)的生长和开花。它的应用影响了生长指数、花头数量和叶色等因素,表明其在园艺实践中的潜在用途 (Matsoukis et al., 2003)。
与其他化学物质的联合应用
三戊烯醇已与其他化学物质(如戊唑醇)结合使用,研究其对油菜作物高度和生长的影响。这项研究提供了对这种组合的累加效应及其潜在农业应用的见解 (Child et al., 1993)。
作用机制
Target of Action
Triapenthenol, also known as RSW 0411, is a triazole plant growth regulator . It primarily targets crop plants, particularly soybean cultivars . The compound’s primary role is to protect these plants from herbicide-induced necrotic injury .
Mode of Action
Triapenthenol interacts with its targets by facilitating numerous plant metabolic activities, leading to better growth and development . It plays essential roles in alleviating stress-accrued alterations in crop plants by modulating the activation of stress tolerance mechanisms . It also interacts with other phytohormones in regulating the physio-biochemical processes in counteracting the stress-induced damages in plants .
Biochemical Pathways
Triapenthenol affects a multitude of physio-biochemical processes in crop plants . These include growth, photosynthesis, enzymatic activity, biofuel synthesis, yield, and quality under normal and stressful conditions . .
Pharmacokinetics
It is known that triapenthenol is applied preemergence as a separate broadcast application This suggests that the compound is absorbed by the plants from the soil and distributed throughout the plant system
Result of Action
The molecular and cellular effects of Triapenthenol’s action primarily involve facilitating numerous plant metabolic activities, leading to better growth and development . It also plays a crucial role in alleviating stress-accrued alterations in crop plants . .
Action Environment
The action, efficacy, and stability of Triapenthenol are influenced by environmental factors such as total solar radiation, air temperature, and relative humidity . For instance, it has been found that the maximum temperature is the most critical environmental factor to plant development at all radiation levels . The interaction between total radiation and Triapenthenol concentration significantly affects the number of flower buds per plant . An increase in Triapenthenol concentration and a reduction of total radiation cause increased wrinkling of the leaves .
安全和危害
未来方向
属性
IUPAC Name |
(E)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFMJLVJDNGPHR-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C(=C\C1CCCCC1)/N2C=NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016585 | |
| Record name | Triapenthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76608-88-3 | |
| Record name | Triapenthenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76608-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triapenthenol [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076608883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triapenthenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-tert-butyl-(E)-β-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAPENTHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/035WC6W66U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Triapenthenol primarily acts by inhibiting gibberellin (GA) biosynthesis. [, , ] Gibberellins are plant hormones crucial for stem elongation, seed germination, and other developmental processes. By interfering with GA production, triapenthenol leads to reduced shoot growth, resulting in more compact plants. [, , ]
A: Unlike its effect on shoots, triapenthenol doesn't inhibit root growth at standard dosages. [] This selective action is attributed to its predominantly acropetal transport, meaning it mainly moves upwards within the plant. []
ANone: Studies have shown that triapenthenol treatment can influence various plant characteristics, including:
- Increased leaf thickness: This effect was observed in Epidendrum radicans, where triapenthenol, especially at higher doses, led to a significant increase in leaf thickness. []
- Altered leaf area: In Lantana camara, triapenthenol was found to reduce leaf area, and this effect was more pronounced than that observed with onium-type growth regulators like mepiquat chloride and chlormequat chloride. []
- Modified water relations: Treatment with triapenthenol was linked to reduced water consumption in barley plants and an increase in fresh weight to dry weight ratio, suggesting potential for improving drought resistance. [, ]
- Increased flowering: In Lantana camara, triapenthenol application, particularly at a concentration of 87.5 mg/pot, was found to increase the number of flower heads per plant. []
ANone: The molecular formula of triapenthenol is C14H23N3O, and its molecular weight is 249.36 g/mol.
A: While the provided research papers don't delve into detailed spectroscopic characterization, they highlight the importance of analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) in determining triapenthenol concentrations and studying its metabolic fate in plants. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




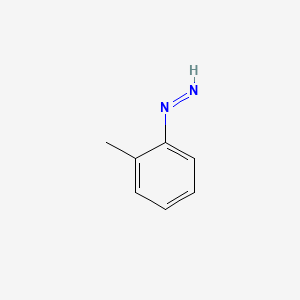

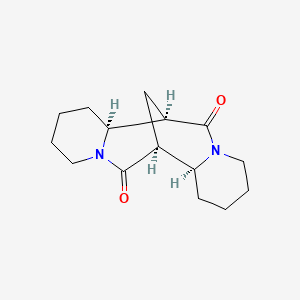
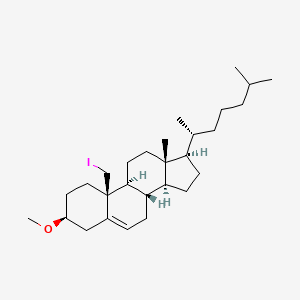
![(1R,2Z,4E,6E,10S,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1233334.png)
